Betamethasone 17-butyrate

Description

Historical Perspectives in Synthetic Corticosteroid Development

The development of synthetic corticosteroids like betamethasone (B1666872) 17-butyrate is a significant chapter in modern pharmacology, built upon foundational discoveries in endocrinology and chemistry. The journey began in the 1930s with the first evidence that extracts from animal adrenal glands could counteract adrenal failure in humans. researchgate.netnih.govresearchgate.netclinexprheumatol.org By 1940, researchers had categorized the active compounds within these extracts into two main groups: those affecting salt and water retention and those with anti-inflammatory and anti-shock properties. researchgate.netnih.govclinexprheumatol.org A critical structural feature distinguishing these categories was the presence or absence of an oxygen atom at the C11 position of the steroid skeleton. researchgate.netnih.govclinexprheumatol.org

A pivotal moment occurred in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis, marking the dawn of therapeutic corticosteroid use. researchgate.netnih.govresearchgate.netclinexprheumatol.org This success spurred intense research efforts to synthesize cortisone affordably, as reliance on animal sources was costly and yielded low supplies. acs.org The early 1950s saw the introduction of oral and intra-articular hydrocortisone (B1673445) and significant progress in the semi-synthetic production of cortisone. researchgate.netnih.govclinexprheumatol.org

The period between 1954 and 1958 was marked by rapid innovation, with the introduction of six new synthetic steroids for systemic anti-inflammatory therapy. researchgate.netnih.govclinexprheumatol.org This era saw the development of fluorinated compounds such as triamcinolone (B434) in the early 1960s, which were notably more potent than hydrocortisone. researchgate.net Betamethasone emerged as a third-generation corticosteroid in the early 1960s, initially for systemic use. researchgate.net Subsequent research focused on enhancing its properties for topical application, leading to the synthesis of esterified derivatives like betamethasone valerate (B167501) by 1967. researchgate.net This progression highlights a continuous drive to refine molecular structures to enhance potency and therapeutic application.

Table 1: Timeline of Key Events in Corticosteroid Development An interactive data table is available below.

| Year | Event | Reference |

|---|---|---|

| 1930 | First clinical evidence of adrenal extract efficacy. | researchgate.netresearchgate.net |

| 1940 | Corticosteroids categorized based on function. | researchgate.netnih.govclinexprheumatol.org |

| 1948 | First use of cortisone for rheumatoid arthritis. | researchgate.netnih.govresearchgate.netclinexprheumatol.org |

| 1950-51 | Introduction of oral and intra-articular hydrocortisone. | researchgate.netnih.govclinexprheumatol.org |

| 1952 | Success in semi-synthetic production of cortisone. | researchgate.netnih.govclinexprheumatol.org |

| 1954-58 | Introduction of six new synthetic anti-inflammatory steroids. | researchgate.netnih.govclinexprheumatol.org |

| Early 1960s | Development of more potent, fluorinated compounds like triamcinolone. | researchgate.net |

| 1964 | Betamethasone successfully adapted for topical use. | researchgate.net |

Rationale for Esterification in Glucocorticoid Design

Esterification is a fundamental chemical strategy in the design of advanced glucocorticoids, including betamethasone 17-butyrate. The primary rationale for this modification is to alter the physicochemical properties of the parent steroid, particularly its lipophilicity. musculoskeletalkey.comscirp.orgdvm360.com Synthetic glucocorticoids are often formulated as organic esters to enhance their lipid solubility. musculoskeletalkey.com This increased lipophilicity facilitates the molecule's ability to penetrate the lipid-rich barriers of the skin and cell membranes through passive diffusion, thereby improving local bioavailability. scirp.orgmaynoothuniversity.ie

The addition of an ester group, such as a butyrate (B1204436) or valerate, at the C17 or C21 position of the steroid backbone can significantly increase the potency of the compound. researchgate.netnih.gov For instance, the esterification of betamethasone to create betamethasone valerate was a key step to enhance its therapeutic strength. researchgate.net This modification is thought to create a more favorable interaction with the glucocorticoid receptor, which resides in the cytoplasm of target cells. musculoskeletalkey.comdvm360.com

Furthermore, esterification is a key principle in prodrug design. Ester prodrugs can be engineered to remain in a less active state until they reach the target tissue, where endogenous enzymes (esterases) hydrolyze the ester bond, releasing the active drug. scirp.org This mechanism can create a local depot of the drug within the tissue, allowing for a slow and sustained release of the active molecule. dvm360.comatsjournals.org This is particularly relevant for inhaled corticosteroids like budesonide, which forms lipophilic fatty acid esters in the lungs, prolonging its action. atsjournals.org The ester moiety can therefore be tailored to control the rate of drug release and metabolism, which is a central goal in optimizing drug delivery and efficacy. scirp.org

Overview of Current Research Trajectories

Contemporary academic research on this compound and related compounds is largely centered on formulation science, chemical stability, and comparative effectiveness. A significant area of investigation involves understanding how the formulation vehicle—such as a cream, ointment, or lotion—influences the drug's release and penetration through the skin. researchgate.netfda.gov.tw Studies have demonstrated that different formulations containing the same concentration of a corticosteroid can exhibit vastly different topical availability. researchgate.netfda.gov.tw For example, research on betamethasone valerate showed that a scalp application had higher topical availability compared to cream or ointment formulations. researchgate.net

Chemical stability is another critical research focus. Betamethasone esters, particularly betamethasone 17-valerate, are known to be susceptible to chemical degradation through isomerization. maynoothuniversity.ie In aqueous environments, the ester group can migrate from the C17 to the C21 position, resulting in a compound (betamethasone 21-valerate) with significantly lower potency. maynoothuniversity.ienih.gov Research in this area aims to identify formulation factors, such as the type and concentration of emulsifiers or the pH of the vehicle, that can minimize this degradation and ensure the stability of the final product. maynoothuniversity.ie Studies on the thermal degradation of betamethasone esters have identified the formation of various byproducts, including betamethasone alcohol, as a function of pH. nih.gov

Comparative studies are also prevalent, seeking to benchmark the potency and efficacy of betamethasone derivatives against other topical corticosteroids. researchgate.netcochranelibrary.com These studies often employ methods like the vasoconstrictor assay to quantify and compare the potency of different drugs and formulations. fda.gov.twtaylorandfrancis.com This research provides valuable data for classifying the relative strength of various topical corticosteroids, which is essential for their rational use in therapeutic contexts. Ongoing clinical trials continue to evaluate different corticosteroid formulations, including those containing clobetasone-17-butyrate and hydrocortisone-17-butyrate, to optimize patient outcomes. clinicaltrials.gov

Table 2: Chemical Properties of this compound An interactive data table is available below.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C26H35FO6 | nih.gov |

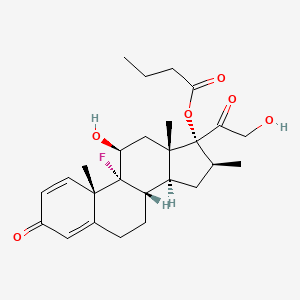

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35FO6/c1-5-6-22(32)33-26(21(31)14-28)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,27)20(30)13-24(19,26)4/h9-10,12,15,18-20,28,30H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMKMVBXZBLQMS-SOMXGXJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859705 | |

| Record name | Betamethasone 17-butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5534-14-5 | |

| Record name | Betamethasone 17-butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Derivatization

Synthetic Routes and Methodologies for Betamethasone (B1666872) 17-Butyrate

The synthesis of Betamethasone 17-butyrate primarily revolves around the selective esterification of the parent steroid, betamethasone.

The attachment of a butyrate (B1204436) group to the tertiary hydroxyl at the C17 position of the betamethasone molecule is a challenging but crucial step. Direct esterification is difficult due to steric hindrance. A more effective and widely used method involves the formation of a cyclic orthoester intermediate.

One common synthetic route involves reacting betamethasone with an orthoester, such as trimethyl orthovalerate for the analogous valerate (B167501) ester, which can be adapted for the butyrate derivative. google.com This reaction forms a 17,21-cyclic orthoester intermediate. google.com Subsequently, this intermediate undergoes controlled acid hydrolysis. This process selectively cleaves the orthoester to yield the desired 17-monoester. google.com The protection of the 11β-hydroxyl group, for instance by using a trimethylsilyl (B98337) group, can also be employed to facilitate the selective synthesis of 17-esters of corticosteroids. tandfonline.com

The primary precursor for this compound is betamethasone itself. The synthesis of betamethasone is a multi-step process often starting from more readily available steroid raw materials. A novel and efficient synthesis route has been developed starting from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD). researchgate.netresearchgate.net

Key transformations in this process include:

The stereoselective introduction of a 16α-methyl group, which is then converted to the required 16β-methyl configuration. researchgate.netresearchgate.net

The installation of the 17-side chain. researchgate.netresearchgate.net

A mild fermentation step for 1,2-dehydrogenation, which replaces the use of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation. researchgate.netresearchgate.net

Another significant intermediate in the synthesis of betamethasone esters is the betamethasone epoxy hydrolyzate (also known as DB11 or 9β,11β-epoxide-16β-methylpregna-1,4-diene-17α,21-diol-3,20-dione). google.com This intermediate is a primary raw material for producing various betamethasone esters. google.com

A significant challenge in the synthesis and formulation of C17-esters like this compound is the potential for acyl group migration. The butyrate group can move from the C17 position to the C21 position, a process known as transesterification, to form the less potent isomer, betamethasone 21-butyrate. nih.govresearchgate.net This degradation reaction is influenced by factors such as pH, solvent polarity, and temperature. nih.gov

The thermal degradation of betamethasone 17-valerate, a closely related ester, shows that the reaction proceeds through the formation of the 21-ester, which then hydrolyzes to betamethasone alcohol. nih.gov This process is subject to both acid and base catalysis. researchgate.net Studies on betamethasone 17-valerate have shown it has maximum stability in a pH range of 4-5. nih.gov

To optimize the synthesis of the 17-ester and minimize the formation of the 21-ester byproduct, the hydrolysis of the 17,21-cyclic orthoester intermediate is performed in a buffered aqueous-organic medium at a controlled pH, typically between 4.5 and 5.5. google.com This careful control of pH significantly reduces the amount of the undesired 21-ester in the final product. google.com

Design and Synthesis of Novel Betamethasone Esters and Prodrugs

The modification of the betamethasone structure through the creation of novel esters and prodrugs is a key strategy to alter its pharmacological properties, such as potency, lipophilicity, and metabolic stability.

Esterification is a primary method for modifying the properties of corticosteroids. Increasing the lipophilicity through esterification can enhance local bioavailability. mdpi.com

Double Esters: The creation of di-esters, such as hydrocortisone (B1673445) 17-butyrate 21-propionate, demonstrates that esterification at both the C17 and C21 positions can further increase activity compared to single esterification at C17. ingentaconnect.com Betamethasone-17-butyrate-21-propionate is another example of a di-ester designed for topical use. glpbio.comfishersci.fi

Heteroaryl Esters: A series of 9α,11β-dichloro-16-methyl corticosteroid 17-heteroaryl carboxylates have been synthesized. nih.gov Introducing heterocyclic acyl groups, such as 2-furoyl or 2-thenoyl, at the C17 position has produced compounds with significantly higher topical anti-inflammatory potency compared to betamethasone valerate. nih.gov

Antedrug Principle: Novel esters can be designed as "antedrugs," which are active locally but are rapidly metabolized into inactive forms upon entering systemic circulation. nih.gov This involves introducing functionalized ester groups at the 17α-position that are susceptible to metabolic breakdown. nih.gov

The stereochemistry of the steroid nucleus is fundamental to its biological activity. The synthesis of betamethasone and its derivatives requires precise control over multiple chiral centers.

The synthesis of the betamethasone precursor, therefore, involves critical stereoselective steps. For instance, in the synthesis starting from 9αOH-AD, the 16α-methyl group is introduced stereoselectively and then converted to the desired 16β-methyl configuration, highlighting the importance of stereochemical control throughout the synthetic pathway. researchgate.netresearchgate.net Any deviation in stereochemistry can lead to the formation of inactive or undesired isomers. researchgate.net

Structure Activity Relationships Sar and Structure Metabolism Relationships Smr

Correlating Molecular Structure with Glucocorticoid Receptor Binding Affinity

Key structural features of the betamethasone (B1666872) molecule contribute significantly to its high receptor affinity. The introduction of a double bond between carbons 1 and 2 (Δ1-dehydro configuration), a hallmark of both betamethasone and prednisolone, enhances glucocorticoid activity. nih.gov Furthermore, the 9α-fluoro substituent is known to increase the binding affinity for glucocorticoid receptors. nih.gov

Research comparing various steroids has demonstrated that modifications to the core structure directly impact receptor binding. For instance, the presence of a 17α-hydroxyl (17α-OH) group generally leads to an increase in binding affinity. nih.gov The relative binding affinity (RBA) is a common measure used to compare the strength of this interaction, often using a standard like dexamethasone. While specific RBA data for Betamethasone 17-butyrate is not always presented in isolation, the affinity of its parent compound, betamethasone, and related esters provides insight into its high activity. Studies on various non-fluorinated glucocorticoid analogs have shown that steric factors and the lipophilicity of the C-17 side-chain are primary parameters influencing receptor affinity. nih.gov

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Source |

| Dexamethasone | 1.0 | nih.gov |

| 17α-propoxy analog (non-fluorinated) | 1.3 | nih.gov |

| 17α-butoxy analog (non-fluorinated) | 1.3 | nih.gov |

This interactive table presents data on the relative binding affinity of different glucocorticoids to the glucocorticoid receptor. The data highlights how modifications at the 17α-position can influence receptor binding.

Impact of Esterification on Receptor Interaction and Potency

Esterification at the C-17 and C-21 hydroxyl groups is a critical structural modification that significantly influences a corticosteroid's properties. hmpgloballearningnetwork.com In this compound, the esterification of the 17α-hydroxyl group with butyric acid is a deliberate design choice to enhance its therapeutic profile.

Esterification, particularly at the C-17 position, increases the lipophilicity of the steroid molecule. msdvetmanual.comijdvl.com This increased lipophilicity enhances penetration through the skin's stratum corneum, a crucial step for topical activity. ijdvl.comresearchgate.net The length and nature of the ester chain are also important. Studies have shown that elongating the ester chain from acetate (B1210297) to valerate (B167501) at the C-17 position can lead to an increase in both receptor binding affinity and lipophilicity. nih.gov While a 17-butyrate ester, as in this compound, is structurally similar to a valerate, it provides a balance of lipophilicity and susceptibility to metabolism.

The presence of an ester at C-17 can enhance the ratio of topical to systemic potency. msdvetmanual.com Research on hydrocortisone (B1673445) derivatives indicates that esterification can increase affinity for the glucocorticoid receptor by decreasing the dissociation rate of the steroid-receptor complex. nih.gov However, the effect of esterification is position-dependent. While C-17 esters generally show high affinity, C-21 esters often exhibit lower binding affinity than the parent alcohol. nih.gov Furthermore, 17,21-diesters may have a reduced receptor binding affinity compared to the corresponding 17-monoesters. karger.com

| Ester Position | Effect on Binding Affinity | Effect on Lipophilicity | Source |

| 17α-OH (unesterified) | Increases affinity | Decreases lipophilicity | nih.gov |

| 17α-ester | Increases affinity (chain length dependent) | Increases lipophilicity | nih.gov |

| 21-ester | Decreases affinity vs. parent alcohol | Increases lipophilicity | nih.gov |

| 17α, 21-diester | Lower than 17α-ester, higher than 21-ester | High lipophilicity | nih.gov |

This interactive table summarizes the general effects of esterification at the C-17 and C-21 positions on glucocorticoid receptor binding affinity and lipophilicity.

Influence of Substituents on Molecular Conformation and Biological Activity

The high potency of this compound is not due to a single structural feature but rather the synergistic effect of several key substituents on the steroid's core pregnane (B1235032) structure. nih.gov These modifications fine-tune the molecule's conformation, receptor affinity, and metabolic stability.

Δ1-Double Bond : The introduction of a double bond between positions C1 and C2 of the A-ring flattens this part of the molecule. This modification is associated with enhanced glucocorticoid activity and a decreased rate of metabolic inactivation. ijdvl.comijnrd.org

9α-Fluoro Group : The addition of a fluorine atom at the 9α position significantly increases both glucocorticoid and mineralocorticoid activity. nih.gov This is attributed to the electron-withdrawing nature of fluorine, which influences the electronic environment of the nearby 11β-hydroxyl group, retarding its oxidative metabolism to the less active 11-keto form. nih.govoup.com

16β-Methyl Group : The placement of a methyl group at the 16β position is a defining feature of betamethasone. This substitution effectively eliminates the sodium-retaining mineralocorticoid activity that is potentiated by the 9α-fluoro group. nih.govmsdvetmanual.com This selective enhancement of glucocorticoid action is crucial for a favorable therapeutic profile. The 16β-methyl group also helps to protect the C-17 side chain from metabolic degradation. oup.com

Together, these substituents create a molecule with potent anti-inflammatory activity and minimal undesirable mineralocorticoid effects, making the betamethasone backbone a powerful platform for therapeutic agents. nih.govnih.gov

| Substituent | Position | Primary Effect on Activity | Source |

| Double Bond | C1-C2 | Enhances glucocorticoid activity; slows metabolism | ijdvl.comijnrd.org |

| Fluoro | 9α | Potentiates glucocorticoid and mineralocorticoid activity | nih.govnih.gov |

| Methyl | 16β | Eliminates mineralocorticoid activity; enhances glucocorticoid selectivity | nih.govmsdvetmanual.com |

This interactive table outlines the influence of the key structural substituents of the betamethasone molecule on its biological activity.

Integrating SMR in Steroid Design for Controlled Metabolism

Modern drug design increasingly incorporates retrometabolic principles, where a drug is strategically designed to undergo a predictable metabolic inactivation after it has elicited its therapeutic effect at the target site. nih.govwikipedia.org This approach, which integrates structure-metabolism relationships (SMR) into the design process, is particularly important for topical corticosteroids to minimize systemic side effects. wikipedia.orgnih.gov The concept of a "soft drug" refers to a therapeutically active compound that undergoes a controlled, one-step deactivation to a non-toxic, inactive metabolite. nih.gov

This compound exemplifies this design philosophy. While the core betamethasone structure is metabolically stabilized by features like the 9α-fluoro and 16β-methyl groups, the C-17 butyrate (B1204436) ester is a metabolically labile moiety. ijdvl.comoup.com Ester groups are susceptible to hydrolysis by esterase enzymes, which are present in the skin and are abundant in the liver. nih.govoaepublish.com

Upon absorption from the skin into the systemic circulation, this compound can be rapidly hydrolyzed to its parent alcohol, betamethasone, and subsequently to other inactive metabolites. nih.govdrugbank.com This rapid systemic inactivation is a key feature of modern topical steroids, designed to create a high therapeutic index—the ratio of desired local anti-inflammatory activity to undesired systemic effects. wikipedia.orgsci-hub.se By designing the molecule to be potent at the site of application but quickly metabolized upon entering the bloodstream, the risk of systemic adverse effects is significantly reduced. ingentaconnect.comnih.gov This controlled metabolism is a fundamental aspect of the safety and efficacy of newer corticosteroids. karger.com

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor Binding Kinetics and Thermodynamics

The biological activity of a glucocorticoid is closely related to its affinity for the glucocorticoid receptor (GR). The ester group at the C-17 position of the steroid molecule plays a crucial role in determining this binding potency. Research indicates that a hydrophobic ester group at this position significantly enhances the binding affinity of the steroid to the GR. oup.com While specific kinetic and thermodynamic data for betamethasone (B1666872) 17-butyrate are not extensively detailed in the provided search results, the principles can be understood from studies on related compounds.

The relative binding affinity (RBA) for the GR is a key measure of a glucocorticoid's potency. Studies comparing various steroids have shown that modifications to the ester chain at the C-17 position lead to changes in both binding affinity and lipophilicity. nih.gov For instance, elongating the ester chain from acetate (B1210297) to valerate (B167501) generally increases both binding affinity and lipophilicity. nih.gov In one study comparing different glucocorticoids, the order of binding potency in both rat dermis and epidermis was found to be clobetasol (B30939) propionate (B1217596) > fluocinolone (B42009) acetonide > clobetasone (B1204786) butyrate (B1204436) > betamethasone 17-valerate > triamcinolone (B434) acetonide > dexamethasone. oup.com This highlights the influence of the specific ester group on receptor interaction. Another study noted that resocortol (B1257822) butyrate had a relative binding affinity three times that of betamethasone valerate (BMV). nih.gov These findings underscore the importance of the butyrate ester in modulating receptor binding.

| Compound | Relative Binding Affinity (Compared to Dexamethasone) |

| Dexamethasone | 1.0 |

| Resocortol Butyrate | ~1.5 |

| Betamethasone Valerate | ~0.5 |

| Triamcinolone Acetonide | ~1.5 |

| Cortisol | ~0.1 - 0.14 |

This table presents comparative data on the relative binding affinity of various glucocorticoids to the glucocorticoid receptor, based on findings from studies on resocortol butyrate. nih.gov

Transcriptional Regulation and Gene Expression Modulation

Upon binding to the cytosolic glucocorticoid receptor, the betamethasone 17-butyrate-receptor complex translocates to the nucleus. Within the nucleus, it acts as a ligand-activated transcription factor, directly binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either enhance (transactivation) or suppress (transrepression) the transcription of these genes.

Studies on betamethasone have demonstrated its capacity to stimulate a strong transcriptional response, affecting hundreds of genes. nih.gov This regulation is a cornerstone of its anti-inflammatory action, as it leads to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory ones. For example, whole-genome analysis following betamethasone treatment in fetal lung fibroblasts identified GRE-binding sites near well-characterized GR target genes such as Per1, Dusp1, Fkbp5, and Sgk1, confirming the direct genomic induction of gene expression via the GR. nih.gov

Furthermore, the butyrate component of the molecule may also contribute to gene expression modulation. Butyrate is known to be a histone deacetylase (HDAC) inhibitor. mdpi.comnih.gov By inhibiting HDACs, butyrate can alter chromatin structure, making DNA more accessible to transcription factors and thereby influencing the expression of various genes, including those involved in inflammation. nih.gov

Modulation of Inflammatory Signaling Pathways

A primary mechanism through which this compound exerts its therapeutic effect is by profoundly modulating inflammatory signaling pathways. This is achieved through the inhibition of pro-inflammatory mediators and the cellular machinery that produces them.

This compound effectively suppresses the production of a wide array of pro-inflammatory cytokines. The glucocorticoid component acts by repressing the activity of transcription factors such as NF-κB and AP-1, which are critical for the expression of inflammatory genes.

The butyrate moiety also possesses significant anti-inflammatory properties. Studies have shown that butyrate can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12. nih.gov Specifically, butyrate has been demonstrated to reduce TNF-α production by inhibiting HDAC-associated NF-κB activity. nih.gov It can also inhibit the production of IL-8 in human umbilical vein endothelial cells (HUVECs) stimulated by lipopolysaccharide (LPS) or TNF-α. researchgate.net Furthermore, butyrate has been found to suppress IL-17 levels in both plasma and colonic mucosa, contributing to the amelioration of inflammation. nih.gov This is achieved, in part, by promoting the differentiation of regulatory T cells (Tregs) while inhibiting inflammatory T helper 17 (Th17) cells. nih.gov

| Cytokine | Effect of Butyrate Moiety |

| IL-8 | Inhibition researchgate.net |

| TNF-α | Inhibition nih.gov |

| IL-17 | Inhibition nih.gov |

| IL-6 | Inhibition nih.gov |

| IL-12 | Inhibition nih.gov |

This table summarizes the observed inhibitory effects of the butyrate component on various pro-inflammatory cytokines.

Glucocorticoids are potent inhibitors of prostaglandin (B15479496) synthesis. This is primarily achieved through the transcriptional repression of the cyclooxygenase-2 (COX-2) enzyme, which is a key catalyst in the conversion of arachidonic acid to prostaglandins. The butyrate component of this compound also contributes to this effect. Butyrate has been shown to reduce the expression of inflammatory genes, including COX-2, through post-transcriptional regulation by inhibiting mRNA stabilizing proteins. nih.gov It achieves this by inhibiting the binding of the stabilizing protein HuR to the 3'UTR of COX-2 mRNA, which results in reduced mRNA and protein levels of the enzyme. nih.gov

Cellular Responses and Phenotypic Changes in Vitro

The molecular actions of this compound translate into observable changes in cellular behavior and function, particularly in cells involved in the inflammatory and tissue-remodeling processes, such as fibroblasts.

Glucocorticoids can have significant effects on the proliferation and metabolism of fibroblasts. In vitro studies on human skin fibroblasts have shown that potent corticosteroids can reduce fibroblast proliferation at high concentrations. nih.govoup.comoup.com

A key effect of glucocorticoids on fibroblasts is the inhibition of extracellular matrix production. Research has demonstrated that compounds like betamethasone 17-valerate can reduce collagen synthesis by approximately 50% at a concentration of 10 μg/ml, with a less pronounced effect on the synthesis of other proteins. nih.govoup.comoup.com This suggests a degree of specificity in the action against collagen production. oup.com The butyrate component has also been shown to inhibit fibroblast proliferation and modestly inhibit the contraction of collagen matrices, which is a key process in wound healing and fibrosis. nih.gov The anti-fibrotic effects of butyrate are linked to its ability to suppress profibrotic and proinflammatory gene expression in dermal fibroblasts. mdpi.com

| Cellular Process | Effect of Related Corticosteroids (e.g., Betamethasone Valerate) | Effect of Butyrate |

| Fibroblast Proliferation | Reduced at high concentrations nih.govoup.comoup.com | Inhibition nih.gov |

| Collagen Synthesis | Reduced by ~50% nih.govoup.comoup.com | N/A |

| Other Protein Synthesis | Less affected than collagen synthesis nih.govoup.comoup.com | N/A |

| Collagen Matrix Contraction | N/A | Mildly inhibited nih.gov |

This table summarizes the in vitro effects of related corticosteroids and butyrate on key aspects of fibroblast metabolism.

Impact on Keratinocyte Proliferation and Differentiation

This compound, as a potent glucocorticoid, exerts significant influence over the lifecycle of keratinocytes, the primary cells constituting the epidermis. Its mechanism involves the inhibition of hyperproliferation and the modulation of differentiation processes, which are crucial in inflammatory skin conditions like psoriasis.

In a comparative study, the combination of a vitamin D analogue (calcipotriol) with corticosteroids, including betamethasone 17-valerate and clobetasone 17-butyrate, demonstrated a marked antiproliferative effect on epidermal cells. Flow cytometric analysis revealed that these combination therapies resulted in a statistically significant decrease in the percentage of basal cells in the S- and G2M-phases of the cell cycle, which are indicative of proliferation oup.com. This suggests that the corticosteroid component is a key contributor to the observed reduction in cell division.

Furthermore, in an imiquimod-induced psoriasis-like skin inflammation model in mice, topical application of betamethasone significantly suppressed the increased expression of S100A8 and S100A9 kobe-u.ac.jp. These antimicrobial peptides are known to be produced by hyperproliferative keratinocytes and are upregulated in psoriatic conditions, indicating that betamethasone directly or indirectly curtails the abnormal proliferative state of these cells kobe-u.ac.jp. The therapeutic effect of betamethasone in inflammatory skin diseases is also linked to its ability to inhibit the gene expression of various cytokines released by activated keratinocytes, such as IL-1β kobe-u.ac.jp. While corticosteroids are known to inhibit keratinocyte proliferation, they can also influence their maturation process researchgate.net. In some therapeutic combinations, such as with calcipotriol (B1668217), the corticosteroid component helps to normalize the abnormal keratinocyte proliferation and differentiation that are hallmarks of psoriasis researchgate.netnih.gov.

Modulation of Collagen Synthesis in Skin Models

A well-documented effect of topical corticosteroids, including this compound, is the inhibition of collagen synthesis in the dermis. This action is a primary contributor to the potential side effect of skin atrophy associated with long-term use. The inhibitory potency of betamethasone on collagen production has been quantified in human skin models.

In a study involving healthy male volunteers, the application of betamethasone for one week was shown to significantly decrease the synthesis of type I and type III collagen nih.govmedicaljournalssweden.semedicaljournals.se. This was measured by assaying the aminoterminal propeptides of type I procollagen (B1174764) (PINP) and type III procollagen (PIIINP) from suction blister fluid. The results demonstrated a more potent inhibitory effect compared to hydrocortisone (B1673445) and a similar effect to hydrocortisone-17-butyrate nih.govmedicaljournalssweden.se. Specifically, betamethasone reduced the concentration of PINP by approximately 69% and PIIINP by 62% nih.govmedicaljournalssweden.se.

The order of inhibitory potency on collagen synthesis was determined to be: hydrocortisone < hydrocortisone-17-butyrate < betamethasone nih.govmedicaljournalssweden.se. This direct inhibition of fibroblast activity and subsequent collagen production underscores a key molecular mechanism of action for this class of drugs in the skin researchgate.net. Studies on the closely related compound betamethasone-17-valerate (B13397696) have confirmed these findings, showing a similar extent of reduction in collagen propeptides compared to other potent steroids like mometasone (B142194) furoate nih.gov. Research also indicates that after discontinuation of treatment, the recovery of collagen synthesis is not immediate, taking more than two weeks to return to approximately 50% of the normal level nih.gov.

| Corticosteroid | Mean Reduction in PINP (%) | Mean Reduction in PIIINP (%) |

|---|---|---|

| Betamethasone | 69% | 62% |

| Hydrocortisone-17-butyrate | 63% | 55% |

| Hydrocortisone | ~35% | ~35% |

Data derived from a study on the effects of various corticosteroids on collagen synthesis in human skin in vivo. nih.govmedicaljournalssweden.se

Influence on Epidermal Cell Morphology (e.g., cell size)

Topical application of corticosteroids leads to visible changes in the epidermis, most notably a thinning of the skin. Histometric studies in human volunteers have revealed that this reduction in epidermal thickness is primarily a function of changes in individual cell size rather than a decrease in the total number of cells.

Research comparing the effects of betamethasone 17-valerate, hydrocortisone 17-butyrate, and hydrocortisone showed that the observed epidermal thinning correlated significantly with a reduction in the size of viable epidermal cells nih.gov. There was no significant change in the number of cells comprising the viable epidermis, indicating that the atrophic effect is due to cellular shrinkage nih.gov. This effect on cell size was found to develop quickly and was also rapidly reversible upon cessation of treatment nih.gov.

Furthermore, a positive dose-effect relationship was observed, with increasing concentrations of betamethasone 17-valerate leading to a greater reduction in cell size nih.gov. The study concluded that 0.1% hydrocortisone 17-butyrate and 0.1% betamethasone 17-valerate demonstrated equivalent potency in causing both epidermal thinning and a reduction in epidermal cell size nih.gov. This suggests that the measurement of keratinocyte size can serve as a sensitive and early index of the atrophogenic potential of topical corticosteroids nih.gov.

Immunomodulatory Effects in Cellular Models (e.g., Dendritic Cells, T-cells)

This compound exerts profound immunomodulatory effects by influencing the function of key immune cells, including dendritic cells (DCs) and T-cells. These actions are central to its anti-inflammatory efficacy. As a glucocorticoid, betamethasone acts by binding to glucocorticoid receptors, which then modulate the transcription of a wide array of genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators patsnap.com.

In cellular models relevant to skin inflammation, betamethasone has been shown to suppress the pathways involving T-helper (Th) cells, particularly Th1 and Th17 cells, which are critical drivers of psoriatic inflammation kobe-u.ac.jp. In a mouse model of psoriasis, topical betamethasone inhibited the gene expression of various cytokines associated with the DC/Th1/Th17 axis kobe-u.ac.jp. This includes a significant reduction in the expression of IL-23, a cytokine crucial for the development and maintenance of Th17 cells kobe-u.ac.jp.

Metabolism and Biotransformation Studies

Identification and Characterization of Metabolites

The biotransformation of Betamethasone (B1666872) 17-butyrate is expected to yield several metabolites through various enzymatic reactions. The initial and most significant metabolic step is the hydrolysis of the 17-butyrate ester, leading to the formation of betamethasone, the active parent compound.

Further metabolism of the betamethasone core can then occur. Studies on betamethasone metabolism in human urine have identified up to 24 metabolites, indicating a complex biotransformation cascade. nih.govsemanticscholar.org These metabolic transformations include:

Oxidation: 11-oxidation and 6-hydroxylation are common metabolic pathways for corticosteroids. nih.gov

Reduction: Reduction of the C20 ketone or the 4-ene-3-one system in the A-ring can occur. nih.gov

Side-chain cleavage: Cleavage of the side chain at C17, followed by oxidation, is another identified metabolic route. nih.gov

Based on this, the primary metabolites expected from Betamethasone 17-butyrate would be betamethasone and its subsequent metabolic products. In studies with the closely related compound betamethasone 17,21-dipropionate in rats and mice, betamethasone 17-propionate and betamethasone were identified as the main metabolites in plasma and various tissues. nih.gov This supports the hypothesis that hydrolysis of the ester at the 17-position is a key metabolic step. Similarly, in vitro studies with hydrocortisone (B1673445) 17-butyrate 21-propionate using cultured human keratinocytes demonstrated rapid hydrolysis at the 21-position to yield hydrocortisone 17-butyrate. medicaljournals.senih.gov

Table 1: Predicted Metabolites of this compound

| Metabolite Name | Metabolic Pathway |

| Betamethasone | Hydrolysis of the 17-butyrate ester |

| 6β-Hydroxybetamethasone | 6-hydroxylation of the betamethasone core |

| Betamethasone 11-ketone | 11-oxidation of the betamethasone core |

| Reduced A-ring metabolites | Reduction of the 4-ene-3-one system |

| Side-chain cleavage products | Cleavage and oxidation at C17 |

Ester Migration Pathways (e.g., 17-butyrate to 21-butyrate isomerization)

A significant pathway in the biotransformation of 17-esterified corticosteroids is the intramolecular acyl migration from the 17-position to the 21-position. This isomerization is a well-documented phenomenon for compounds like betamethasone 17-valerate and is highly likely to occur with this compound. maynoothuniversity.ieresearchgate.net

This transesterification is a chemical process that can be catalyzed by acids and bases and is influenced by the pH of the environment. maynoothuniversity.ie The migration of the butyrate (B1204436) group from the C17 to the C21 position results in the formation of betamethasone 21-butyrate. This isomerization is clinically relevant as 21-esters of corticosteroids are generally considered to be less potent than their 17-ester counterparts. maynoothuniversity.ie

The kinetics of this isomerization for betamethasone 17-valerate have been shown to be pH-dependent, with increased rates at both acidic and basic pH values. maynoothuniversity.ie It is reasonable to assume that this compound would exhibit similar pH-dependent isomerization kinetics. The process is believed to proceed through a cyclic orthoester intermediate.

Following the migration to the 21-position, the resulting betamethasone 21-butyrate is more susceptible to enzymatic hydrolysis, leading to the formation of betamethasone. nih.gov

Table 2: Isomerization Pathway of this compound

| Starting Compound | Intermediate/Process | Product |

| This compound | Intramolecular acyl migration | Betamethasone 21-butyrate |

Enzymatic Hydrolysis and De-esterification Processes

Enzymatic hydrolysis is a primary metabolic pathway for this compound, leading to its de-esterification and the release of the active corticosteroid, betamethasone. This process is primarily carried out by esterases present in the skin, liver, and other tissues.

Studies on similar compounds, such as hydrocortisone 17-butyrate 21-propionate, have demonstrated that upon topical application, the compound is hydrolyzed in the skin by esterases. medicaljournals.senih.gov Research on betamethasone 17,21-dipropionate has also shown that it is metabolized to betamethasone 17-propionate in various tissues, indicating the action of esterases in removing the ester group at the 21-position first, followed by the 17-position. nih.gov

The enzymatic hydrolysis of this compound in the skin is a crucial step for its local therapeutic action, as the release of betamethasone allows it to interact with glucocorticoid receptors in the skin cells. The rate and extent of this hydrolysis can influence the potency and duration of the anti-inflammatory effect.

In Vitro Metabolic Stability in Tissue Homogenates and Cell Cultures

There is a lack of specific published data on the in vitro metabolic stability of this compound in tissue homogenates (e.g., liver microsomes, S9 fractions) and cell cultures (e.g., hepatocytes). However, based on the known metabolism of other corticosteroid esters, it can be inferred that this compound would be susceptible to metabolism in these systems.

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a drug. In these assays, the disappearance of the parent compound is monitored over time in the presence of metabolically active systems like liver microsomes or hepatocytes.

Given that the primary metabolic pathway is hydrolysis, it is expected that this compound would show a relatively rapid clearance in systems rich in esterases, such as liver homogenates and skin cell cultures. The stability would likely be influenced by the concentration of esterases in the specific in vitro system used. For instance, studies with betamethasone 17-valerate have been conducted in homogenized living skin equivalents to assess its metabolism and degradation. nih.gov

Metabolic Profiles in Animal Models (e.g., rat, mouse)

Specific metabolic profiles of this compound in animal models like rats and mice have not been extensively reported in the available literature. However, studies on analogous compounds provide valuable insights.

In a study on the metabolism of betamethasone 17,21-dipropionate in pregnant rats and mice, the main metabolite detected in both mothers and fetuses was betamethasone 17-propionate, followed by betamethasone. nih.gov This indicates that in these animal models, the hydrolysis of the 21-ester is a rapid process, leading to the accumulation of the 17-monoester, which is then more slowly hydrolyzed to the parent compound. It is plausible that this compound would follow a similar pattern, being hydrolyzed to betamethasone.

It is also important to note that there can be species-specific differences in corticosteroid metabolism. For example, betamethasone 17-valerate has been shown to act as an anticorticosteroid in rats, while it behaves as a typical corticosteroid in mice and humans. While this is a pharmacodynamic difference, it highlights the potential for species-specific variations in the handling of these compounds, which could extend to their metabolic profiles.

Table 3: Summary of Expected Metabolism in Animal Models

| Animal Model | Predicted Primary Metabolic Pathway | Key Metabolites |

| Rat | Hydrolysis of the 17-butyrate ester | Betamethasone |

| Mouse | Hydrolysis of the 17-butyrate ester | Betamethasone |

Stability and Degradation Kinetics

Hydrolytic Degradation Pathways

In aqueous environments, Betamethasone (B1666872) 17-butyrate undergoes hydrolytic degradation, which involves two main reactions: ester hydrolysis and isomerization. These reactions are significantly influenced by the pH of the solution.

The stability of Betamethasone 17-butyrate is highly dependent on pH. The degradation processes are subject to both specific acid and base catalysis maynoothuniversity.ienih.gov. The primary degradation reaction is an intramolecular acyl migration, where the butyrate (B1204436) group transesterifies from the C-17 position to the more stable C-21 position, forming the isomer Betamethasone 21-butyrate maynoothuniversity.ienih.govresearchgate.net. This isomerization is of significant clinical importance as the 21-ester possesses only a fraction of the therapeutic potency of the 17-ester parent compound maynoothuniversity.ienih.gov.

Studies on analogous compounds like Betamethasone 17-valerate show that the rate of this isomerization is pH-dependent. The compound demonstrates maximum stability in the pH range of 4 to 5 researchgate.netnih.govresearchgate.net. Outside of this range, the degradation rate increases. For instance, in one study, a shift in the pH of a cream formulation from 5.0 to 6.0 led to an increased rate of isomerization maynoothuniversity.ie. At pH values between 2.7 and 5.3, the drug is relatively stable, but as the pH increases, particularly above 6.2, the isomerization accelerates significantly, with complete isomerization observed after 48 hours at pH 8.2 maynoothuniversity.ie. The thermal degradation, which includes hydrolysis, also increases as a function of pH in the range of 2.5 to 5.5 nih.govsemanticscholar.org. This is followed by a subsequent, slower hydrolysis of the 21-ester to the parent alcohol, Betamethasone researchgate.netnih.gov.

The hydrolysis of the ester group follows a V-shaped curve in relation to pH, indicating a reaction catalyzed by both hydrogen (H+) and hydroxyl (OH-) ions nih.gov. The rate increases in the acidic range of pH 2.5-3.5 and again in the neutral to alkaline region above pH 4.5 nih.gov.

The primary products formed during the hydrolytic degradation of this compound have been well-characterized. The degradation proceeds through a consecutive reaction pathway.

Betamethasone 21-butyrate : This is the initial and major degradation product, formed through the intramolecular acyl migration from the C-17 to the C-21 position researchgate.netnih.govresearchgate.netsemanticscholar.org. This process is an isomerization, resulting in a compound with the same molecular weight as the parent drug but with a different chemical structure and reduced biological activity nih.govresearchgate.net.

Betamethasone (alcohol) : Following the formation of the 21-ester, a slower hydrolysis reaction occurs where the ester group at the C-21 position is cleaved, yielding the parent alcohol, Betamethasone researchgate.netresearchgate.netnih.govresearchgate.netsemanticscholar.org. This compound is a further degradation product in the hydrolytic pathway.

The distribution of these products is dependent on the pH. In acidic to slightly acidic conditions (pH 2.5-5.5), the formation of Betamethasone 21-butyrate is the predominant reaction, with only a small percentage of Betamethasone alcohol being formed nih.govsemanticscholar.org.

| pH | Betamethasone 21-valerate (%) | Betamethasone alcohol (%) |

|---|---|---|

| 2.5 | 8.33 | 0.17 |

| 3.5 | 9.10 | 0.90 |

| 4.5 | 9.55 | 0.45 |

| 5.5 | 9.65 | 0.35 |

Table 1. Product distribution at 10% thermal degradation of Betamethasone 17-valerate at different pH values. This data for the valerate (B167501) ester illustrates the typical degradation pattern for 17-esters of Betamethasone. Data sourced from nih.govresearchgate.net.

Photodegradation Mechanisms

This compound is susceptible to degradation upon exposure to ultraviolet (UV) light researchgate.netnih.govresearchgate.net. The photodegradation mechanism involves a rearrangement of the cyclohexadienone moiety of the steroid structure, which proceeds through a radical-mediated mechanism researchgate.netnih.govresearchgate.net. This decomposition can lead to a significant reduction in the anti-inflammatory activity of the drug researchgate.net.

Exposure of this compound to UV radiation results in the formation of several distinct photoproducts. The three major photodegradation products that have been identified and characterized are:

Lumi derivatives researchgate.netnih.govresearchgate.net

Photolumi derivatives researchgate.netnih.govresearchgate.net

Andro derivatives researchgate.netnih.govresearchgate.net

These products arise from the complex rearrangement of the steroid's core structure following the absorption of UV energy nih.gov.

The photodegradation of this compound follows first-order kinetics researchgate.netnih.govnih.gov. The rate of degradation is significantly influenced by the environment, including the type of solvent and the pharmaceutical formulation.

The apparent first-order rate constants (k) for the photodegradation reactions have been found to range from 1.62 to 11.30 × 10⁻³ min⁻¹ across various media researchgate.netnih.govnih.gov. Studies have shown that decomposition is greater in solvents with a lower dielectric constant, suggesting the involvement of a non-polar intermediate in the reaction nih.govnih.gov. The rate of degradation is also affected by buffer concentration and ionic strength; the rate constants tend to decrease with increasing phosphate (B84403) buffer concentration and ionic strength, which may be due to the quenching of the excited state or radical intermediates nih.govnih.gov.

Formulations also play a crucial role. A comparatively higher rate of photodegradation has been observed in cream formulations compared to gel formulations, indicating that the excipients in the formulation can influence the stability of the active ingredient researchgate.netnih.govnih.gov.

| Parameter | Condition | Effect on Degradation Rate | Observed Rate Constant (k) |

|---|---|---|---|

| Solvent Polarity | Lower Dielectric Constant | Increased Rate | - |

| Phosphate Buffer | 0.05 M to 0.2 M | Decreased Rate | 12.2 to 5.1 × 10⁻³ min⁻¹ |

| Ionic Strength | 0.3 M to 1.5 M | Decreased Rate | 9.3 to 5.4 × 10⁻³ min⁻¹ |

| Formulation | Cream vs. Gel | Higher in Cream | - |

Table 2. Influence of various factors on the photodegradation kinetics of Betamethasone 17-valerate, illustrating general principles applicable to this compound. Data sourced from nih.gov.

To mitigate photodegradation, various photostabilization strategies can be employed in formulations. An effective approach is the incorporation of UV-absorbing or scattering agents and antioxidants.

Effective photostabilization has been achieved in both cream and gel formulations using the following agents:

Titanium dioxide : Provides a photoprotective effect primarily through light scattering. It has been shown to offer 33.5% to 42.5% stabilization researchgate.netnih.govnih.gov.

Vanillin : Acts as a radical scavenger, providing 21.6% to 28.7% stabilization researchgate.netnih.govnih.gov.

Butyl hydroxytoluene (BHT) : Also functions as a radical scavenger, offering 18.2% to 21.6% stabilization researchgate.netnih.govnih.gov.

These agents help to protect the this compound molecule from UV-induced degradation, thereby preserving the potency and stability of the final product nih.gov.

| Stabilizer | Mechanism | Stabilization Achieved (%) |

|---|---|---|

| Titanium dioxide | Light Scattering | 33.5 - 42.5 |

| Vanillin | Radical Scavenger | 21.6 - 28.7 |

| Butyl hydroxytoluene (BHT) | Radical Scavenger | 18.2 - 21.6 |

Table 3. Effectiveness of different photostabilizers in cream and gel formulations of Betamethasone 17-valerate. Data sourced from researchgate.netnih.govnih.gov.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the requested topics for this compound as per the specified outline. Information on related compounds like Betamethasone 17-valerate cannot be substituted, as their degradation kinetics and stability profiles are not identical.

Formulation Science and Advanced Delivery System Research

Principles of Enhanced Dermal/Transdermal Permeation for Research Applications

The primary barrier to topical drug delivery is the stratum corneum, the outermost layer of the skin. For a lipophilic compound such as Betamethasone (B1666872) 17-butyrate, overcoming this barrier is crucial for its therapeutic action. Research into enhancing dermal and transdermal permeation revolves around several key principles:

Vehicle-Drug Interactions: The physicochemical properties of the vehicle play a significant role in the permeation of Betamethasone 17-butyrate. The solubility of the drug in the vehicle and the partition coefficient between the vehicle and the stratum corneum are critical determinants of drug release and subsequent skin penetration. nih.govcsic.es Formulations where the drug is at or near its saturation point in the vehicle exhibit a higher thermodynamic activity, which provides a greater driving force for diffusion into the skin. nih.govgoogle.com

Chemical Penetration Enhancers: Certain excipients can reversibly disrupt the highly ordered structure of the stratum corneum lipids, thereby increasing the permeation of the drug. Propylene (B89431) glycol, for instance, has been studied for its role as a cosolvent and penetration enhancer in hydrogel formulations of corticosteroids. researchgate.net It can act as a "solvent drag," where the rapid penetration of propylene glycol into the skin carries the drug along with it. researchgate.net

Occlusion: Creating an occlusive film on the skin surface can enhance permeation by increasing skin hydration. This increased hydration swells the corneocytes and can improve drug partitioning into the skin. mdpi.com Nanoparticle-based systems like solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) can form such occlusive films. mdpi.comnih.gov

Nanotechnology-Based Approaches: Encapsulating this compound in nanocarriers can enhance its permeation. These systems can protect the drug from degradation, control its release, and due to their small size, potentially improve penetration into skin structures like hair follicles. nih.govfda.gov.tw

In an in vitro study comparing the permeation of betamethasone and its more lipophilic ester, betamethasone 17-valerate, through excised human skin, it was found that the more lipophilic compound achieved a greater concentration in the viable layers of the skin (epidermis and dermis). google.com This suggests that the lipophilicity of this compound is a key factor in its skin permeation profile.

Micro- and Nanoparticle Systems for Controlled Release and Targeting

Micro- and nanoparticle systems are at the forefront of research for advanced topical drug delivery. These carriers offer the potential for controlled release, improved stability, and targeted delivery of this compound.

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For a lipophilic compound like this compound, it would primarily be entrapped within the lipid bilayers. Research on other betamethasone esters, such as betamethasone dipropionate, has shown that liposomal encapsulation can improve its efficacy in treating inflammatory skin conditions like atopic eczema. researchgate.net

A study on betamethasone-loaded liposomes incorporated into a hydrogel base demonstrated the potential of this combined system for topical therapy. nih.gov The developed liposomes exhibited favorable characteristics for dermal delivery. nih.gov

| Parameter | Value | Reference |

| Mean Particle Size | 155.1 ± 4.9 nm | nih.gov |

| Polydispersity Index (PDI) | < 0.1 | nih.gov |

| Zeta Potential | +19.7 ± 2.0 mV | nih.gov |

| Drug Entrapment Efficiency | > 80% | nih.gov |

Table 1: Physicochemical Properties of Betamethasone-Loaded Liposomes.

These findings suggest that liposomal formulations of this compound could offer controlled release and enhanced localization within the skin.

SLNs are colloidal carriers made from solid lipids, while NLCs are a second generation of these carriers that include a blend of solid and liquid lipids, creating a less-ordered lipid matrix. mdpi.comnih.govresearchgate.net This imperfect structure in NLCs can lead to higher drug loading and reduced drug expulsion during storage compared to SLNs. researchgate.net

Both SLNs and NLCs are promising for the topical delivery of corticosteroids. They can form an occlusive film on the skin, which enhances hydration and drug penetration. mdpi.comnih.gov Furthermore, their lipidic nature is compatible with the skin's lipid barrier, and they can provide a sustained release of the encapsulated drug. nih.govfda.gov.tw

Research on betamethasone 17-valerate incorporated into SLNs has shown that the lipid composition of the nanoparticles significantly influences drug release and skin penetration. scispace.com For instance, monostearin-based SLNs demonstrated controlled release and a significant drug reservoir in the epidermis, whereas beeswax-based SLNs were less effective. scispace.com This highlights the importance of lipid selection in the formulation of SLNs for optimal dermal delivery of corticosteroids like this compound.

Polymeric nanocarriers, made from biodegradable and biocompatible polymers, offer another versatile platform for the delivery of this compound. mdpi.com These can be formulated as nanoparticles, nanocapsules, or integrated into hydrogel networks. Hydrogels, which are three-dimensional networks of hydrophilic polymers, can hold large amounts of water and provide a soothing effect on the skin. researchgate.netnih.gov

The incorporation of this compound-loaded nanoparticles into a hydrogel can create a hybrid system that combines the controlled release properties of the nanoparticles with the favorable application properties of a gel. mdpi.com Recent research on betamethasone dipropionate-loaded solid lipid nanoparticles embedded in various polymeric hydrogels (chitosan, alginate, and carbomer) demonstrated prolonged drug release for up to 24 hours in ex vivo human skin permeation studies.

A study investigating the controlled release of betamethasone from alginate-grafted hydrogels showed that the drug was released in a controlled manner over 8 hours. This suggests that hydrogel-based systems can be tailored to provide a sustained release profile for this compound.

Investigation of Vehicle Effects on Compound Release and Diffusion in Ex Vivo Models

Ex vivo models, typically using excised human or animal skin in Franz diffusion cells, are invaluable tools for studying the release and diffusion of topical drugs without the complexities of in vivo studies. These models allow for the direct measurement of drug permeation through the skin layers and into a receptor fluid.

The choice of vehicle has a profound impact on the release and diffusion of corticosteroids. A study on hydrocortisone (B1673445) 17-butyrate, a related corticosteroid, in hydrogels with varying concentrations of propylene glycol (PG) as a cosolvent, demonstrated complex vehicle-drug-skin interactions. researchgate.net For more lipophilic corticosteroids like betamethasone 17-valerate, the penetration was thermodynamically controlled, with PG acting primarily as a cosolvent. researchgate.net However, for more hydrophilic compounds, PG acted as a penetration enhancer, likely through a solvent drag mechanism. researchgate.net Given the lipophilic nature of this compound, its release from hydrogel formulations would likely be thermodynamically controlled.

The composition of ointments has also been shown to affect the release of betamethasone derivatives. In one study, the inclusion of propylene glycol in ointment formulations enhanced the vasoconstrictor potency of betamethasone 17-valerate, indicating increased bioavailability.

Biophysical Characterization of Drug-Vehicle Interactions

Understanding the biophysical interactions between this compound and its vehicle is essential for designing effective topical formulations. These interactions govern the drug's solubility, stability, and thermodynamic activity, which in turn dictate its release and skin permeation. nih.govcsic.es

Various analytical techniques are employed to characterize these interactions:

Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to study the hydrogen bonding between the drug and vehicle components. For example, hydrogen bond interactions between betamethasone 17-valerate and a hydrophobic polymer in a film-forming system have been proposed to explain enhanced skin uptake.

Microscopy: Atomic force microscopy (AFM) and scanning electron microscopy (SEM) can visualize the structure of the formulation and the distribution of the drug within the vehicle. AFM imaging of film-forming systems containing betamethasone 17-valerate has revealed two-phase structures, with the drug being more concentrated in certain domains.

Thermal Analysis: Differential scanning calorimetry (DSC) can be used to determine the physical state (crystalline or amorphous) of the drug within the vehicle, which affects its solubility and release.

The interactions between the drug and the vehicle are crucial for maintaining the drug in a dissolved state. The formation of drug crystals within the formulation can significantly reduce its thermodynamic activity and, consequently, its ability to permeate the skin. The superior anti-nucleation efficiency of certain polymers can help maintain the drug in a supersaturated state, enhancing its penetration.

Strategies for Minimizing Systemic Exposure in Research Models

The systemic absorption of topically applied corticosteroids is a significant concern in dermatological therapy, as it can lead to undesirable side effects. Research into formulation science is actively exploring strategies to maximize the localization of these drugs within the skin while minimizing their entry into the systemic circulation. Although specific research on this compound is limited, extensive studies on related corticosteroids, such as Betamethasone 17-valerate and Hydrocortisone 17-butyrate, provide valuable insights into the models and strategies used to achieve this goal. These strategies primarily involve the use of advanced delivery systems and are evaluated in various in vitro and in vivo research models.

The main objective is to design formulations that enhance drug retention in the epidermal and dermal layers, where the therapeutic action is needed, thereby reducing the amount of drug that permeates through the skin to reach the underlying blood vessels. nih.govmdpi.comdovepress.com

In Vitro Research Models: Franz Diffusion Cells

A primary tool for assessing the skin permeation of topical formulations is the in vitro Franz diffusion cell. nih.govresearchgate.net This model uses excised human or animal skin as a membrane separating a donor chamber, where the formulation is applied, from a receptor chamber containing a fluid that mimics the systemic circulation. nih.govresearchgate.net By measuring the concentration of the drug in the receptor fluid over time, researchers can determine the rate and extent of its permeation through the skin.

Studies on Betamethasone 17-valerate, a closely related ester, have utilized Franz cells to evaluate the effectiveness of novel delivery systems. For instance, research on solid lipid nanoparticle (SLN) formulations of Betamethasone 17-valerate demonstrated that certain lipid compositions could significantly increase the drug's reservoir in the epidermis while controlling its release, thereby showing potential for minimizing systemic absorption. nih.gov

Table 1: In Vitro Permeation Study of Betamethasone Esters Using Franz Diffusion Cells

| Compound | Delivery System | Key Finding | Implication for Systemic Exposure | Reference |

|---|---|---|---|---|

| Betamethasone 17-valerate | Monostearin Solid Lipid Nanoparticles (SLN) | Remarkable controlled release and a significant drug reservoir in the epidermis. | Potential for minimizing systemic drug absorption by retaining the drug in the upper skin layers. | nih.gov |

| Betamethasone 17-valerate | Beeswax SLN | Did not reduce drug permeation or increase drug content in the upper skin layers compared to conventional forms. | Less effective at minimizing systemic exposure. | nih.gov |

| Betamethasone | Aqueous Solution | Lower steady-state flux compared to the more lipophilic Betamethasone 17-valerate. | Lipophilicity of the ester influences permeation and potential systemic uptake. | nih.gov |

This table is generated based on data from studies on Betamethasone 17-valerate and Betamethasone base, as direct comparable data for this compound was not available in the searched literature.

Advanced Delivery Systems

Research has focused on encapsulating corticosteroids into various nanocarriers to control their release and skin penetration profile. The goal is to create formulations that adhere to the skin and release the drug in a sustained manner, which can improve therapeutic efficacy while lowering the risk of systemic side effects. mdpi.comekb.eg

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations of corticosteroids have been shown to enhance drug retention in the epidermis and dermis. mdpi.com For example, a study on Triamcinolone (B434) Acetonide, another corticosteroid, found that a liposomal gel formulation led to a five-fold increase in epidermal retention and a three-fold increase in dermal retention compared to a conventional gel. mdpi.com

Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature. SLNs can form a film on the skin surface, providing a controlled release of the encapsulated drug. nih.gov Studies with Betamethasone 17-valerate loaded into monostearin-based SLNs showed they were effective at creating a drug reservoir in the epidermis, which is a key strategy for limiting systemic entry. nih.gov

Nanoemulgels: These systems combine the benefits of a nanoemulsion with a gel base. This approach can enhance the localized accumulation of a drug in the skin while minimizing systemic absorption. dovepress.com A nanoemulgel containing Betamethasone Dipropionate was developed to improve skin penetration and retention, thereby aiming to reduce the frequency of application and associated systemic risks. dovepress.com

In Vivo Research Models

Animal models are crucial for validating the findings from in vitro studies and for assessing both the efficacy and the potential for systemic side effects of new formulations.

Rodent and Rabbit Models: Rats, mice, and rabbits are commonly used to evaluate the anti-inflammatory effects and skin atrophy potential of corticosteroids. nih.govresearchgate.net Studies on Hydrocortisone 17-butyrate and Betamethasone have used these models to compare their effects on collagen synthesis, an indicator of skin atrophy, which is a local side effect but is related to the drug's potency and penetration. medicaljournalssweden.se Furthermore, animal models can be used to measure systemic drug levels directly from blood samples after topical application, providing definitive data on systemic exposure. nih.gov For example, studies in pregnant rats and rabbits have shown that topically applied Betamethasone 17,21-dipropionate can be absorbed systemically and appear in fetal blood. nih.gov

Vasoconstrictor Assay: This is a common pharmacodynamic method used in both animals and humans to assess the potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) is proportional to the drug's penetration and activity in the dermis. researchgate.net While primarily a measure of potency, it can be used to compare different formulations. A formulation that produces a strong local vasoconstrictive effect with low systemic drug levels would be considered optimal.

Suction Blister Technique: This in vivo method allows for the sampling of interstitial fluid from the skin of human volunteers. medicaljournalssweden.se In a comparative study, this technique was used to measure the levels of procollagen (B1174764) propeptides after treatment with Hydrocortisone, Hydrocortisone 17-butyrate, and Betamethasone. The results showed that Hydrocortisone had less of an inhibitory effect on collagen synthesis than the butyrate (B1204436) and betamethasone esters, suggesting it may be less atrophogenic. medicaljournalssweden.se

Table 2: Comparative Data from In Vivo and Ex Vivo Research Models

| Compound(s) | Research Model | Parameter Measured | Finding | Reference |

|---|---|---|---|---|

| Hydrocortisone, Hydrocortisone 17-butyrate, Betamethasone | Human volunteers (Suction Blister Technique) | Collagen propeptides (PINP & PIIINP) | Inhibitory potency on collagen synthesis: Hydrocortisone < Hydrocortisone 17-butyrate < Betamethasone. | medicaljournalssweden.se |

| Hydrocortisone 17-butyrate | Animal Models (General) | Adrenal suppression liability | Suggested to be less liable to cause adrenal suppression than some other potent topical corticosteroids. | nih.gov |

| Betamethasone 17,21-dipropionate | Pregnant mice and rabbits | Drug levels in fetal blood | Topically applied drug was detected in fetal blood, confirming systemic absorption. | nih.gov |

This table presents findings from related corticosteroids to illustrate the research models and strategies, due to the scarcity of specific data for this compound.

Future Directions in Betamethasone 17 Butyrate Research

Integration of Computational Chemistry and Drug Design

Computational chemistry and in silico drug design are set to play a pivotal role in the future of Betamethasone (B1666872) 17-butyrate research. These methodologies offer a powerful lens through which the structural and energetic properties of the molecule can be meticulously examined, paving the way for the rational design of next-generation corticosteroids.

Molecular docking studies are instrumental in elucidating the binding affinity and interaction patterns of Betamethasone 17-butyrate and its derivatives with the glucocorticoid receptor (GR). For instance, computational analyses of biotransformed products of betamethasone dipropionate have revealed potential binding affinities ranging from -10.11 to -12.53 kcal/mol with the GR. nih.govscienceopen.com These studies highlight key hydrogen bond interactions with amino acid residues such as Asn564, Gln570, and Arg611, as well as significant hydrophobic interactions within the ligand-binding domain. scienceopen.com Such detailed molecular insights are crucial for understanding the structure-activity relationship (SAR) and for designing new analogues with improved receptor binding and selectivity.

Furthermore, computational approaches are being employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. nih.gov By evaluating parameters like oral bioavailability and the octanol/water partition coefficient, researchers can pre-emptively assess the drug-like characteristics of novel this compound analogues, thereby streamlining the drug discovery process. nih.govscienceopen.com Quantitative Structure-Activity Relationship (QSAR) studies also contribute significantly by correlating the physicochemical properties of a series of compounds with their biological activities, offering predictive models for the design of more potent and safer corticosteroids. ptfarm.plresearchgate.net

Exploration of Novel Synthetic Analogues

The synthesis of novel synthetic analogues of this compound is a cornerstone of future research, aimed at developing compounds with an improved therapeutic index—maximizing anti-inflammatory effects while minimizing systemic side effects. A key area of focus is the development of "dissociated" glucocorticoid receptor modulators, which can differentiate between the two main mechanisms of GR action: transactivation and transrepression. nih.gov It is widely held that the anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression, while many adverse effects are linked to transactivation. nih.govwikipedia.orgresearchgate.net

A promising avenue in this regard is the synthesis of betamethasone 17α-carbamates. nih.gov Research has shown that certain alkyl-substituted 17α-carbamates of betamethasone exhibit a dissociated profile, demonstrating potent anti-inflammatory activity with reduced effects on glucose, insulin, and triglycerides in in vivo models. nih.gov These findings underscore the potential for identifying selective glucocorticoid receptor modulators (SEGRMs) or agonists (SEGRAs) within the steroidal framework of betamethasone. nih.govwikipedia.orgnih.gov

The structure-activity relationship of various esters of betamethasone is another critical area of investigation. Minor modifications to the chemical structure, such as the nature and position of the ester group, can significantly impact the lipophilicity and, consequently, the dermal permeation and pharmacological activity of the compound. ptfarm.pl The ongoing exploration of different esterifications and substitutions on the betamethasone scaffold is expected to yield novel compounds with optimized pharmacokinetic and pharmacodynamic profiles.

Advanced In Vitro/In Vivo Modeling for Predictive Research

To bridge the gap between preclinical findings and clinical outcomes, future research will increasingly rely on advanced in vitro and in vivo models that more accurately mimic human physiology. These models are essential for predicting the efficacy, absorption, and potential side effects of this compound and its novel analogues.

In the realm of in vitro testing, there is a significant shift from traditional two-dimensional (2D) cell cultures to more complex three-dimensional (3D) models. researchgate.netopenresearchlibrary.orgresearchgate.net 3D skin cell cultures, which can include various cell types like keratinocytes and fibroblasts, offer a more physiologically relevant environment for testing topical dermatological medications. researchgate.netopenresearchlibrary.org These models can better replicate the structural and functional characteristics of human skin, providing more accurate predictions of a drug's performance. researchgate.net

A particularly exciting development is the emergence of "skin-on-a-chip" technology. mdpi.comnih.govfrontiersin.orgamegroups.cn These microfluidic devices can simulate the key mechanical, functional, and structural features of human skin, including perfusion, which is absent in static culture models. mdpi.comamegroups.cn By integrating sensors, these platforms allow for real-time, non-destructive monitoring of skin function and the effects of topically applied compounds, offering a high-throughput and more predictive alternative to animal testing. mdpi.comfrontiersin.org